4-(2-Naphthylamino)phenol

Description

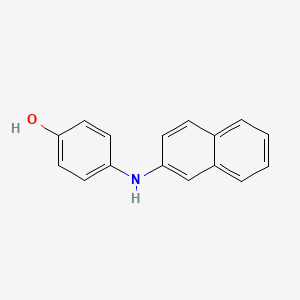

Structure

3D Structure

Properties

IUPAC Name |

4-(naphthalen-2-ylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c18-16-9-7-14(8-10-16)17-15-6-5-12-3-1-2-4-13(12)11-15/h1-11,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACMGQBQYYWANW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Record name | 4-(2-NAPHTHYLAMINO)PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20724 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025701 | |

| Record name | 4-(2-Naphthylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-(2-naphthylamino)phenol is a purple solid. (NTP, 1992) | |

| Record name | 4-(2-NAPHTHYLAMINO)PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20724 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 4-(2-NAPHTHYLAMINO)PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20724 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

93-45-8 | |

| Record name | 4-(2-NAPHTHYLAMINO)PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20724 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(2-Naphthalenylamino)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Naphthylamino)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Oxinozon | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Oxinozon | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-(2-naphthalenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(2-Naphthylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(2-naphthylamino)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-NAPHTHYLAMINO)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/391R4KT1XJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(2-Naphthylamino)phenol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2-Naphthylamino)phenol, a diarylamine of significant interest in medicinal chemistry and materials science.[1] This document details established synthetic methodologies, including a modern adaptation of the Bucherer reaction, and provides in-depth protocols for purification and spectroscopic characterization. The guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven insights to facilitate the successful synthesis and validation of this target compound.

Introduction and Significance

This compound belongs to the diarylamine class of compounds, which are integral scaffolds in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1] The incorporation of a naphthyl moiety into the phenethylamine framework can give rise to unique biological activities. Naphthylamine derivatives have been investigated for their potential as antifungal and cytotoxic agents.[1] The planar, aromatic nature of the naphthalene ring system allows for intercalation with DNA, a property that is valuable for various biological applications.[2] Given the therapeutic potential of related structures, a robust and well-characterized synthesis of this compound is of considerable value to the scientific community.

Synthetic Strategies for this compound

The formation of the C-N bond between the naphthyl and phenyl rings is the key transformation in the synthesis of this compound. Several cross-coupling reactions are prominent in the synthesis of diarylamines, including the Buchwald-Hartwig amination and the Ullmann condensation.[3][4][5][6]

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.[3][6] It generally offers high yields and good functional group tolerance under relatively mild conditions.[3] The reaction would involve coupling 4-aminophenol with a 2-halonaphthalene (e.g., 2-bromonaphthalene) in the presence of a palladium catalyst, a phosphine ligand, and a base.[7][8]

-

Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation traditionally requires harsh conditions, such as high temperatures and polar solvents.[9][10] However, modern protocols using ligands like diamines or amino acids can facilitate the reaction under milder conditions.[9][11] This method would couple 4-aminophenol with a 2-halonaphthalene using a copper catalyst.[9][10][11]

While these methods are viable, a more direct and efficient synthesis has been reported, which can be considered a variation of the Bucherer reaction. This reaction involves the direct amination of a naphthol in the presence of an amine and a bisulfite salt.[12]

Recommended Synthetic Protocol: A Modified Bucherer Reaction

This approach is advantageous as it utilizes readily available starting materials, 2-naphthol and 4-aminophenol, and avoids the use of expensive metal catalysts and ligands.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Sodium Bisulfite (NaHSO3): This is the key reagent in the Bucherer reaction. It facilitates the nucleophilic aromatic substitution by forming a more reactive intermediate with the 2-naphthol, which is then susceptible to attack by the 4-aminophenol.

-

Water as Solvent: Water is an ideal solvent for this reaction as it is inexpensive, non-toxic, and effectively dissolves the sodium bisulfite and the starting materials to some extent.

-

Reflux Conditions: The elevated temperature under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step-by-Step Synthesis Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-naphthol (1.00 g, 6.94 mmol), 4-aminophenol (1.01 g, 9.26 mmol), and sodium bisulfite (5.2 g, 50 mmol).[12]

-

Solvent Addition: Add 30 mL of deionized water to the flask.[12]

-

Reaction: Heat the mixture to reflux and maintain for 36 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling the reaction mixture to room temperature, add 50 mL of water and extract the product with hot ethyl acetate (50 mL).[12]

-

Purification: Separate the organic layer, wash it with an additional 50 mL of water, and then dry it over anhydrous magnesium sulfate (MgSO4).[12]

-

Isolation: Concentrate the organic layer in vacuo to obtain the crude solid product.[12]

-

Final Purification: The crude solid should be further purified by flash chromatography on silica gel using a 1:4 mixture of ethyl acetate and petroleum ether as the eluent.[12] Recrystallization from ethyl acetate/petroleum ether can be performed to yield the final product as pale purple flakes.[12]

Purification and Physicochemical Properties

Proper purification is critical to obtaining this compound of high purity for subsequent applications and characterization.

Purification Techniques

-

Flash Column Chromatography: This is a standard and effective method for purifying the crude product.[4][5] A silica gel stationary phase with an ethyl acetate/petroleum ether mobile phase is recommended.[12]

-

Recrystallization: This technique is used to obtain a highly crystalline and pure final product. A solvent system of ethyl acetate/petroleum ether is suitable for this purpose.[12]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C16H13NO | [13][14] |

| Molecular Weight | 235.28 g/mol | [13][14] |

| Melting Point | 134-135 °C | [12] |

| Appearance | Pale purple flakes/solid | [12][14] |

Spectroscopic Characterization

A combination of spectroscopic techniques is essential to unequivocally confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.[15][16]

¹H NMR (Proton NMR):

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The aromatic region (typically 6.5-8.5 ppm) will show a complex pattern of signals corresponding to the protons on the naphthalene and phenol rings. The protons of the -OH and -NH groups will appear as broad singlets, and their chemical shifts can be concentration-dependent.

¹³C NMR (Carbon NMR):

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon. Aromatic carbons typically resonate in the range of 110-160 ppm.

| Expected ¹H NMR Chemical Shifts (δ, ppm) | Expected ¹³C NMR Chemical Shifts (δ, ppm) |

| Aromatic Protons: 6.8 - 8.0 (multiplets) | Aromatic Carbons: 110 - 155 |

| -NH Proton: ~8.5 (broad singlet) | |

| -OH Proton: ~9.5 (broad singlet) |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[16]

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400 - 3200 | O-H and N-H | Stretching |

| 3100 - 3000 | Aromatic C-H | Stretching |

| 1600 - 1450 | C=C | Aromatic Ring Stretching |

| ~1250 | C-O | Phenolic Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[15]

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z ratio of approximately 235.10, corresponding to the molecular formula C16H13NO.[17]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has outlined a reliable and well-documented procedure for the synthesis and characterization of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently produce and validate this valuable compound for further investigation in drug discovery and materials science. The provided spectroscopic data serves as a benchmark for the successful identification and purity assessment of the final product.

References

-

PrepChem.com. Synthesis of 4-(2-Naphthalenylamino)phenol. Available from: [Link]

-

Wikipedia. Ullmann condensation. Available from: [Link]

-

Supporting Information for various chemical syntheses. Available from: [Link]

-

ResearchGate. Synthesis of diarylamines 5 by copper-catalyzed cross-coupling... Available from: [Link]

-

SynArchive. Ullmann Condensation. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information for various chemical syntheses. Available from: [Link]

-

GSRS. This compound. Available from: [Link]

-

Department of Chemistry. Synthesis of Complex Diarylamines through a Ring‐Opening Difunctionalization Strategy. Available from: [Link]

-

ACS Publications. Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. Available from: [Link]

-

PMC. Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. Available from: [Link]

-

NIH. Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles. Available from: [Link]

-

PubMed. The Buchwald-Hartwig Amination After 25 Years. Available from: [Link]

-

MDPI. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. Available from: [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]

-

PubChemLite. This compound (C16H13NO). Available from: [Link]

-

University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]

-

AWS. Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Available from: [Link]

-

PMC. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

-

ResearchGate. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Available from: [Link]

-

MDPI. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. Available from: [Link]

-

National Institute of Standards and Technology. Phenol - the NIST WebBook. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

-

International Journal of Pharmaceutical Sciences. Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Available from: [Link]

-

Xia & He Publishing Inc. Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. Available from: [Link]

-

Atlantis Press. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Available from: [Link]

-

MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]

- Google Patents. RU2676692C1 - Method of producing n-phenyl-2-naftylamine.

-

PubMed. Crystal structure, spectroscopic characterization and density functional studies of (E)-1-((3-methoxyphenylimino)methyl)naphthalen-2-ol. Available from: [Link]

Sources

- 1. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 8. real.mtak.hu [real.mtak.hu]

- 9. benchchem.com [benchchem.com]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. prepchem.com [prepchem.com]

- 13. GSRS [gsrs.ncats.nih.gov]

- 14. N-(4-HYDROXYPHENYL)-2-NAPHTHYLAMINE, 97 CAS#: 93-45-8 [amp.chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. PubChemLite - this compound (C16H13NO) [pubchemlite.lcsb.uni.lu]

A Guide to the Spectroscopic Characterization of 4-(2-Naphthylamino)phenol

Introduction: The Structural Significance of 4-(2-Naphthylamino)phenol

This compound is an aromatic organic compound featuring a phenol ring linked to a naphthalene moiety via a secondary amine bridge. Its chemical structure, possessing both electron-donating hydroxyl and amino groups conjugated across an extensive π-system, makes it a subject of interest in materials science and medicinal chemistry, particularly for its potential antioxidant properties.[1][2][3] The efficacy and safety of such a compound in any application, especially in drug development, are critically dependent on its absolute purity and confirmed structural identity.

This technical guide provides an in-depth analysis of the core spectroscopic techniques required for the unambiguous structural elucidation and characterization of this compound. We will explore Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The narrative is structured to not only present the data but to explain the causal-driven choices in experimental design, reflecting the logic of a senior scientist in a real-world laboratory setting.

References

A Technical Guide to the Solubility and Stability of 4-(2-Naphthylamino)phenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(2-Naphthylamino)phenol is a molecule of significant interest due to its structural motifs—a phenol group susceptible to oxidation and a bulky, nonpolar naphthylamino group. Understanding its solubility and stability is paramount for any application, from synthesis and formulation to predicting its environmental fate and toxicological profile. This guide provides a comprehensive technical overview of the theoretical and practical aspects of characterizing these critical physicochemical properties. While specific quantitative data for this exact molecule is sparse in public literature, this document synthesizes established principles from analogous compounds and authoritative guidelines to provide a robust framework for its assessment. We detail industry-standard protocols for determining solubility and stability, explain the chemical rationale behind these procedures, and offer insights into predicting the behavior of this compound in various chemical environments.

Introduction to this compound

This compound, with the chemical formula C₁₆H₁₃NO, possesses a unique amphiphilic character.[1][2] The polar phenolic hydroxyl group can engage in hydrogen bonding, while the large, aromatic naphthylamine moiety confers significant nonpolar characteristics. This duality governs its interaction with solvents and its susceptibility to degradation. The molecule's structure suggests potential applications as an antioxidant, a monomer in polymer synthesis, or an intermediate in the production of dyes and pharmaceuticals. For any of these applications, precise knowledge of its solubility and stability is a prerequisite for process development, formulation design, and regulatory compliance.

Key Physicochemical Characteristics:

-

Molecular Formula: C₁₆H₁₃NO[1]

-

Molecular Weight: 235.28 g/mol [1]

-

Structure: A phenol ring linked to a naphthalene ring via a secondary amine bridge.

-

Predicted XlogP: 4.2[2] (This high value indicates a strong preference for nonpolar environments and predicts low water solubility).

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is its saturation mass concentration in a given solvent at a specified temperature.[3][4] For this compound, solubility is dictated by the interplay between its polar phenol group and its nonpolar naphthylamine backbone.

Theoretical Framework and Solvent Classification

The principle of "like dissolves like" provides a foundational understanding. The solubility of this compound is expected to vary significantly across solvents with different polarities and hydrogen-bonding capabilities.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. While the phenolic -OH group can interact favorably, the large, hydrophobic naphthyl group is expected to severely limit solubility, particularly in water.[5] The solubility of structurally related 2-naphthylamine is low in water but notable in ethanol.[5]

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): These solvents are polar but lack O-H or N-H bonds, acting primarily as hydrogen bond acceptors. They are generally excellent solvents for a wide range of organic molecules. It is predicted that this compound will exhibit good solubility in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents primarily interact through weaker van der Waals forces. The large nonpolar surface area of the naphthyl group suggests favorable interactions and thus, good solubility in solvents like dichloromethane and toluene.[5][6] Conversely, solubility in highly nonpolar aliphatic solvents like hexane may be more limited.

Predicted Solubility Summary

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Very Low | The large hydrophobic naphthylamino moiety dominates, overcoming the hydrophilic contribution of the single phenol group.[5] |

| Ethanol, Methanol | Moderate | The alkyl chains of the alcohols can interact with the nonpolar parts of the molecule, while the hydroxyl group interacts with the phenol. | |

| Polar Aprotic | DMSO, Acetone | High | Strong dipole-dipole interactions and hydrogen bond acceptance with the phenolic proton lead to effective solvation. |

| Nonpolar | Dichloromethane, Toluene | High | Favorable interactions with the large aromatic system.[5][6] |

| n-Heptane, Hexane | Low to Moderate | Limited ability to solvate the more polar amine and phenol functionalities.[6] |

Experimental Protocol: Determining Aqueous Solubility (OECD 105)

To obtain quantitative data, a standardized method such as the Flask Method described in OECD Guideline 105 is required.[3][7][8] This method is suitable for substances with solubilities above 10⁻² g/L.[3]

Scientist's Note: The choice of the Flask Method is predicated on the predicted low-to-moderate solubility of the compound. It is a robust and widely accepted standard for regulatory submissions.[7][9]

Methodology:

-

Preparation: Add an excess amount of this compound to a flask containing high-purity water.

-

Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 20 °C) for a sufficient period to reach equilibrium. A preliminary test is recommended to determine the time to saturation, which is typically 24 to 48 hours.[3]

-

Phase Separation: Allow the suspension to settle. Subsequently, separate the solid and liquid phases via centrifugation or filtration.

-

Quantification: Analyze the concentration of this compound in the aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10]

Caption: OECD 105 Shake-Flask Solubility Workflow.

Stability Profile and Degradation Pathways

Stability testing evaluates how a substance's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[11] Forced degradation (stress testing) is performed to identify likely degradation products and establish degradation pathways, which is crucial for developing stability-indicating analytical methods.[12][13]

Predicted Degradation Pathways

The structure of this compound contains two primary moieties susceptible to degradation: the phenol ring and the secondary amine bridge.

-

Oxidation: This is the most probable degradation pathway. Phenols and secondary aromatic amines are readily oxidized.[12] Oxidation of the phenol can lead to the formation of quinone-type structures. The secondary amine can be oxidized to form colored impurities.[14][15] The presence of both groups could lead to complex products like quinone-imines. Studies on N-phenyl-2-naphthylamine show that oxidation by peroxy radicals can lead to various coupling products and quinone-anilines.[14]

-

Photolysis: Exposure to UV or visible light can provide the energy to initiate oxidation or other radical-based degradation reactions, often leading to discoloration.

-

Hydrolysis: The ether and amine linkages are generally stable to hydrolysis except under extreme pH and high temperatures.

-

Thermal Degradation: High temperatures can accelerate oxidation and other degradation reactions.[16]

Experimental Protocol: Forced Degradation Study (ICH Q1A)

A forced degradation study exposes the compound to stress conditions more severe than accelerated stability testing to provoke degradation.[17][18] The goal is typically to achieve 5-20% degradation of the parent compound.[18]

Scientist's Note: It is critical to ensure that the stress conditions are relevant and do not produce degradation products that would never be seen under normal storage conditions. The results are fundamental for developing a stability-indicating analytical method that can separate the parent drug from all potential degradation products.[12][13]

Methodology: A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) is subjected to the following parallel conditions:

-

Acid Hydrolysis: Mix with 0.1 M HCl and heat (e.g., 60-80°C) for a set period (e.g., 2-8 hours).[18]

-

Base Hydrolysis: Mix with 0.1 M NaOH and heat (e.g., 60-80°C) for a set period.

-

Oxidative Degradation: Treat with a dilute solution of hydrogen peroxide (e.g., 3-6% H₂O₂) at room temperature.

-

Thermal Degradation: Store the solid compound and a solution in an oven at an elevated temperature (e.g., 70°C).

-

Photolytic Degradation: Expose the solid compound and a solution to a light source as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

Analysis: Following exposure, neutralize the acidic and basic samples. Analyze all samples, alongside an unstressed control, by a high-resolution chromatographic method like HPLC, typically with a photodiode array (PDA) detector to assess peak purity and detect degradants.[10]

Caption: Forced Degradation Experimental Workflow.

Summary of Stability Profile

| Stress Condition | Predicted Outcome | Likely Degradants |

| Acid/Base Hydrolysis | Likely Stable | Minimal degradation expected unless under very harsh conditions. |

| Oxidation (H₂O₂) | High Degradation | Quinone-imines, N-oxides, and colored polymeric products.[14] |

| Thermal | Moderate Degradation | Primarily acceleration of oxidative degradation.[16] |

| Photolysis | Moderate to High Degradation | Similar to oxidative degradation, formation of colored products. |

Analytical Methodologies

The quantification of this compound for both solubility and stability studies relies on validated analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method for its specificity, sensitivity, and ability to separate the parent compound from impurities and degradants.[10] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a pH modifier like formic acid) and UV detection (e.g., at 275 nm) would be a suitable starting point.[19]

-

UV-Visible Spectrophotometry: While less specific than HPLC, this method can be used for simple solubility determinations in the absence of interfering substances. A calibration curve must first be established by measuring the absorbance of standard solutions at the wavelength of maximum absorption (λmax).[10]

Conclusion and Best Practices

The physicochemical properties of this compound are governed by its dual-nature structure. It is predicted to be poorly soluble in water but highly soluble in polar aprotic and some nonpolar organic solvents. Its primary stability liability is oxidation, which can be initiated by chemical oxidants, light, or heat.

Recommendations for Handling and Storage:

-

Storage: Store in well-sealed, airtight containers, protected from light, and in a cool, dry place to minimize oxidative and photolytic degradation.

-

Solvent Selection: For creating stock solutions, polar aprotic solvents like DMSO or acetone are recommended. For reaction chemistry, solvents like dichloromethane or toluene are likely suitable.

-

Analytical Development: When developing formulations or long-term applications, a comprehensive forced degradation study is mandatory to develop a robust, stability-indicating HPLC method.

This guide provides the foundational knowledge and experimental framework necessary for researchers to confidently investigate and understand the solubility and stability of this compound.

References

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.

-

U.S. Food and Drug Administration (2003), Q1A(R2) Stability Testing of New Drug Substances and Products, Guidance for Industry.

-

OECD iLibrary. Test No. 105: Water Solubility.

-

Situ Biosciences. OECD 105 - Water Solubility.

-

Analytice. OECD 105 - Water Solubility Test at 20°C.

-

International Council for Harmonisation (ICH). Quality Guidelines.

-

RAPS. ICH releases overhauled stability guideline for consultation.

-

European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products.

-

ResearchGate. ICHQ1A(R2) Stability Testing of New Drug Substance and Product and ICHQ1C Stability Testing of New Dosage Forms.

-

FILAB. Solubility testing in accordance with the OECD 105.

-

Defense Technical Information Center. THE OXIDATION OF AMINES WITH PEROXY RADICALS. N-PHENYL-2-NAPTHYLAMINE.

-

Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies.

-

BenchChem. A Comparative Guide to Analytical Methods for 2-(Aminomethyl)-4-methylphenol Hydrochloride.

-

Der Pharma Chemica. Simultaneous Spectrophotometric Determination of o-Aminophenol and p-Aminophenol Using H-Point Standard Addition Method.

-

ACS Publications. Selective Spectrophotometric Method for the Determination of p-Aminophenol.

-

Acta Poloniae Pharmaceutica. DETERMINATION OF 4-AMINOPHENOL IMPURITIES IN SELECTED PHARMACEUTICAL PREPARATIONS BY HPLC METHOD WITH AMPEROMETRIC DETECTION.

-

SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.

-

MedCrave online. Forced Degradation Studies.

-

PubMed. Mechanism of 2-naphthylamine oxidation catalysed by pig liver microsomes.

-

ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.

-

JACS. Oxidation of N-Phenyl-2-naphthylamine.

-

ACS Food Science & Technology. First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.).

-

OUCI. Mechanism of 2-Naphthylamine Oxidation Catalysed by Pig Liver Microsomes.

-

PubMed. On the mode of action of N-phenyl-2-naphthylamine in plants.

-

GSRS. This compound.

-

PubChem. This compound.

-

NIH. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1.

-

ResearchGate. Metabolic pathways for the biodegradation of phenol.

-

BenchChem. Navigating the Solubility Landscape of [4-(2-Morpholinoethoxy)phenyl]methylamine in Organic Solvents: A Technical Guide.

-

MDPI. The Optimization, Kinetics Model, and Lab-Scale Assessments of Phenol Biodegradation Using Batch and Continuous Culture Systems.

-

Solubility of Things. 2-Aminonaphthalene.

-

Frontiers. Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways.

-

NIH. Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species.

-

ResearchGate. Studies on the solubility of phenolic compounds.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. PubChemLite - this compound (C16H13NO) [pubchemlite.lcsb.uni.lu]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 9. filab.fr [filab.fr]

- 10. benchchem.com [benchchem.com]

- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. rjptonline.org [rjptonline.org]

- 13. acdlabs.com [acdlabs.com]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 19. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 4-(2-Naphthylamino)phenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 4-(2-Naphthylamino)phenol scaffold represents a compelling, yet underexplored, chemical entity in medicinal chemistry. This technical guide synthesizes the current understanding and future potential of its derivatives, drawing upon the established biological activities of its constituent pharmacophores: the naphthylamine and phenol moieties. We will delve into the prospective anticancer, antioxidant, anti-inflammatory, and antimicrobial activities of these compounds. This document provides not only a theoretical framework for their mechanisms of action but also detailed, field-proven experimental protocols for their synthesis and biological evaluation. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to innovate within this promising class of molecules.

Introduction: The Rationale for Investigating this compound Derivatives

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual driver of medicinal chemistry. The this compound core structure is a strategic amalgamation of two well-established pharmacophores. Phenolic compounds are renowned for their diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties.[1][2] Similarly, the naphthylamine moiety is a key component in various biologically active molecules, contributing to their cytotoxic and antimicrobial effects.[3] The combination of these two entities in a single scaffold suggests a high potential for synergistic or unique biological activities. This guide will explore the theoretical basis for these potential activities and provide the practical tools to investigate them.

Synthesis of this compound Derivatives

A versatile and efficient synthesis of this compound derivatives is crucial for exploring their structure-activity relationships (SAR). A common synthetic route involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method allows for the facile coupling of 2-naphthylamine with various substituted 4-halophenols, enabling the generation of a diverse library of derivatives.

Experimental Protocol: Synthesis of a this compound Derivative

-

Reaction Setup: In a dry, argon-flushed round-bottom flask, combine the substituted 4-halophenol (1.0 mmol), 2-naphthylamine (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), and a phosphine ligand like Xantphos (0.04 mmol).

-

Solvent and Base: Add a suitable dry solvent, such as toluene (5 mL), and a base, for instance, cesium carbonate (2.0 mmol).

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 100 °C) for a designated period (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent like ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired this compound derivative.

-

Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Mechanisms of Action

Anticancer Activity

Phenolic and naphthylamine-containing compounds have demonstrated significant potential as anticancer agents.[2][4] The proposed mechanisms of action for this compound derivatives could involve:

-

Induction of Apoptosis: These derivatives may trigger programmed cell death in cancer cells through the intrinsic or extrinsic apoptotic pathways. This could involve the modulation of Bcl-2 family proteins, activation of caspases, and DNA fragmentation.[2]

-

Cell Cycle Arrest: The compounds might halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G2/M or G1/S).

-

Inhibition of Angiogenesis: By interfering with signaling pathways crucial for blood vessel formation, such as the VEGF pathway, these derivatives could inhibit tumor growth and metastasis.

Caption: Workflow for Anticancer Activity Evaluation.

Antioxidant Activity

The phenolic hydroxyl group in the this compound scaffold is a key structural feature that suggests potent antioxidant activity. The mechanism is likely to involve:

-

Radical Scavenging: The phenolic proton can be donated to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thus terminating the radical chain reaction.[5]

-

Metal Chelation: The compounds may chelate pro-oxidant metal ions, preventing them from participating in the generation of reactive oxygen species (ROS).

-

Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

Assay Procedure: In a 96-well plate, add varying concentrations of the test compound to the wells. Add the DPPH solution to each well to initiate the reaction. A control well should contain only the solvent and DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Phenolic compounds are known to possess anti-inflammatory properties.[6] this compound derivatives may exert anti-inflammatory effects by:

-

Inhibition of Pro-inflammatory Enzymes: These compounds could inhibit enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.

-

Modulation of Inflammatory Signaling Pathways: They may interfere with key signaling pathways like the NF-κB pathway, which regulates the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[7]

Sources

- 1. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]

- 2. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety [xiahepublishing.com]

- 4. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of N-Aryl Aminophenols: A Technical Guide for Researchers and Drug Development Professionals

N-aryl aminophenols are a critical structural motif in a vast array of biologically active molecules, finding extensive application in the pharmaceutical, agrochemical, and materials science industries. Their unique combination of a phenolic hydroxyl group and an arylated amino group imparts a range of chemical and physical properties that make them invaluable building blocks for drug discovery and development. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for accessing these important compounds, with a focus on the underlying principles, practical experimental protocols, and a comparative analysis of the most prevalent methodologies.

The Significance of N-Aryl Aminophenols in Medicinal Chemistry

The N-aryl aminophenol scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The presence of both a hydrogen bond donor (the phenolic hydroxyl) and a hydrogen bond acceptor (the arylated amine) allows for diverse interactions with biological targets. Furthermore, the aromatic systems provide a platform for a variety of substituent modifications to fine-tune pharmacokinetic and pharmacodynamic properties.

A prime example is Paracetamol (Acetaminophen) , a widely used analgesic and antipyretic, which is an N-acetylated p-aminophenol.[1][2][3] Another notable example is Fenretinide , an atypical retinoid with chemopreventive and antiproliferative properties.[4] The N-(4-hydroxyphenyl)retinamide structure highlights the versatility of the N-aryl aminophenol core in creating complex and potent therapeutic agents.[4] More recently, derivatives of para-aminophenol are being explored for their potential as anti-inflammatory, antibacterial, and neuroprotective agents, as well as in the development of oncology drugs like Cabozantinib.

Key Synthetic Strategies for N-Aryl Aminophenol Synthesis

The construction of the C-N bond is the cornerstone of N-aryl aminophenol synthesis. Three primary methodologies have emerged as the most powerful and versatile approaches:

-

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction.

-

Ullmann Condensation: A copper-catalyzed nucleophilic aromatic substitution.

-

Reductive Amination: A two-step process involving imine formation and subsequent reduction.

This guide will delve into the intricacies of each of these methods, providing both theoretical understanding and practical guidance.

Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines due to its broad substrate scope, high functional group tolerance, and generally mild reaction conditions.[5][6] The reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine in the presence of a base.

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves a series of key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Ligand Exchange/Amine Coordination: The amine displaces a ligand on the palladium center.

-

Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The N-aryl aminophenol product is formed through reductive elimination, regenerating the Pd(0) catalyst.

Pd0 [label="Pd(0)L_n"]; OxAdd [label="Oxidative\nAddition"]; PdII_ArX [label="L_nPd(II)(Ar)(X)"]; Amine_Coord [label="Amine\nCoordination"]; PdII_Amine [label="[L_nPd(II)(Ar)(NHR'R'')]^+X^-"]; Deprotonation [label="Deprotonation\n(Base)"]; PdII_Amido [label="L_nPd(II)(Ar)(NR'R'')"]; Red_Elim [label="Reductive\nElimination"]; Product [label="Ar-NR'R''", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst_Regen [label="Catalyst\nRegeneration"];

Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_ArX; PdII_ArX -> Amine_Coord [label="R'R''NH"]; Amine_Coord -> PdII_Amine; PdII_Amine -> Deprotonation [label="-HX"]; Deprotonation -> PdII_Amido; PdII_Amido -> Red_Elim; Red_Elim -> Product; Red_Elim -> Catalyst_Regen; Catalyst_Regen -> Pd0; }

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, BrettPhos), are often employed to facilitate the oxidative addition and reductive elimination steps.

Experimental Protocol: Synthesis of N-(p-tolyl)-4-aminophenol

This protocol provides a representative example of a Buchwald-Hartwig amination for the synthesis of an N-aryl aminophenol.

Materials:

-

4-Aminophenol

-

4-Chlorotoluene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-aminophenol (1.0 mmol, 1.0 equiv), 4-chlorotoluene (1.2 mmol, 1.2 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

-

Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.

-

Reaction: Stir the reaction mixture vigorously and heat to 110 °C in a preheated oil bath.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts and the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-(p-tolyl)-4-aminophenol.

Ullmann Condensation: The Classic Copper-Catalyzed Approach

The Ullmann condensation is a classical method for the formation of C-N bonds, utilizing a copper catalyst.[7] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric amounts of copper), modern advancements with the use of ligands have made this method milder and more versatile.[8][9][10]

Mechanistic Considerations

The mechanism of the Ullmann condensation is still a subject of some debate, but a generally accepted pathway involves the following steps:

-

Formation of a Copper(I) Amide: The amine reacts with the Cu(I) salt in the presence of a base to form a copper(I) amide complex.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amide, forming a Cu(III) intermediate.

-

Reductive Elimination: The N-aryl aminophenol product is formed via reductive elimination from the Cu(III) complex, regenerating a Cu(I) species.

CuI [label="Cu(I)X"]; Amine_React [label="Amine\nReaction"]; Cu_Amide [label="Cu(I)-NR'R''"]; Ox_Add [label="Oxidative\nAddition"]; CuIII_Int [label="Cu(III)(Ar)(NR'R'')(X)"]; Red_Elim [label="Reductive\nElimination"]; Product [label="Ar-NR'R''", fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalyst_Regen [label="Catalyst\nRegeneration"];

CuI -> Amine_React [label="R'R''NH, Base"]; Amine_React -> Cu_Amide; Cu_Amide -> Ox_Add [label="Ar-X"]; Ox_Add -> CuIII_Int; CuIII_Int -> Red_Elim; Red_Elim -> Product; Red_Elim -> Catalyst_Regen; Catalyst_Regen -> CuI; }

Figure 2: Proposed catalytic cycle for the Ullmann condensation.Ligands such as 1,10-phenanthroline, amino acids (e.g., L-proline), and various diamines can accelerate the reaction and allow for milder conditions.

Experimental Protocol: Synthesis of N-phenyl-3-aminophenol

This protocol outlines a typical Ullmann condensation for the synthesis of an N-aryl aminophenol.

Materials:

-

3-Aminophenol

-

Iodobenzene

-

Copper(I) iodide (CuI)

-

L-Proline

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO) (anhydrous)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 3-aminophenol (1.0 mmol, 1.0 equiv), iodobenzene (1.1 mmol, 1.1 equiv), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Solvent Addition: Add anhydrous DMSO (5 mL) to the flask.

-

Reaction: Stir the mixture vigorously and heat to 90-120 °C.

-

Monitoring: Follow the reaction's progress using TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield the desired N-phenyl-3-aminophenol.

Reductive Amination: An Alternative Route

Reductive amination offers a valuable alternative for the synthesis of N-aryl aminophenols, particularly when the corresponding aryl aldehyde or ketone is readily available.[11][12] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced to the target amine.[13][14]

The Two-Step Mechanism

-

Imine Formation: The aminophenol reacts with an aldehyde or ketone under mildly acidic conditions to form a protonated imine (iminium ion). This reaction is reversible, and the removal of water drives the equilibrium towards the imine.

-

Reduction: A reducing agent, added to the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the N-aryl aminophenol.

Start [label="Aminophenol +\nAryl Aldehyde/Ketone"]; Imine_Formation [label="Imine Formation\n(mild acid)"]; Imine [label="Imine/Iminium Ion"]; Reduction [label="Reduction\n(e.g., NaBH₃CN)"]; Product [label="N-Aryl Aminophenol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Imine_Formation; Imine_Formation -> Imine; Imine -> Reduction; Reduction -> Product; }

Figure 3: Workflow for reductive amination.Commonly used reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the starting aldehyde or ketone.[15]

Experimental Protocol: Synthesis of N-benzyl-4-aminophenol

The following protocol details the synthesis of an N-aryl aminophenol via reductive amination.

Materials:

-

4-Aminophenol

-

Benzaldehyde

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Acetic acid (glacial)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-aminophenol (1.0 mmol, 1.0 equiv) and benzaldehyde (1.0 mmol, 1.0 equiv) in methanol (10 mL).

-

Acidification: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture to facilitate imine formation. Stir at room temperature for 30-60 minutes.

-

Reduction: Slowly add sodium cyanoborohydride (1.5 mmol, 1.5 equiv) to the reaction mixture in portions. Stir the reaction at room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain N-benzyl-4-aminophenol.

Comparative Analysis of Synthetic Methods

The choice of synthetic method for a particular N-aryl aminophenol depends on several factors, including substrate availability, functional group tolerance, desired scale, and cost considerations.

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Reductive Amination |

| Catalyst | Palladium | Copper | None (reducing agent) |

| Cost | Higher (Palladium catalysts and ligands) | Lower (Copper catalysts) | Generally low |

| Reaction Conditions | Generally mild | Can require higher temperatures | Mild |

| Substrate Scope | Broad (aryl halides/triflates, various amines) | Good, but can be limited by sterics | Requires corresponding aldehyde/ketone |

| Functional Group Tolerance | Excellent | Good, but can be sensitive to some groups | Good, but carbonyls may be an issue |

| Key Advantages | High yields, broad applicability | Low catalyst cost | Avoids use of transition metals |

| Key Disadvantages | Catalyst cost, ligand sensitivity | Harsher conditions for some substrates | Requires specific carbonyl starting material |

Table 1: Comparison of the primary synthetic methods for N-aryl aminophenols.

The Buchwald-Hartwig amination is often the method of choice for its versatility and mild conditions, especially in a drug discovery setting where a wide range of analogs are needed.[16] The Ullmann condensation, with modern improvements, is a cost-effective alternative, particularly for large-scale synthesis.[16] Reductive amination is a highly efficient method when the requisite aldehyde or ketone is readily accessible and avoids the use of transition metal catalysts.

Conclusion

The synthesis of N-aryl aminophenols is a well-developed field with several powerful and reliable methods at the disposal of the synthetic chemist. The Buchwald-Hartwig amination, Ullmann condensation, and reductive amination each offer distinct advantages and have their own specific applications. A thorough understanding of the mechanisms, experimental parameters, and relative merits of each approach is essential for the efficient and successful synthesis of these vital building blocks for the pharmaceutical and chemical industries. This guide provides a solid foundation for researchers and drug development professionals to navigate the synthesis of N-aryl aminophenols and to select the most appropriate strategy for their specific needs.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. research.rug.nl [research.rug.nl]

- 7. researchgate.net [researchgate.net]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Reductive amination - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. youtube.com [youtube.com]

- 16. benchchem.com [benchchem.com]

CAS number and IUPAC name for 4-(2-Naphthylamino)phenol

An In-Depth Technical Guide to 4-(Naphthalen-2-ylamino)phenol

Introduction

4-(Naphthalen-2-ylamino)phenol is a diarylamine derivative that incorporates both a naphthalene and a phenol moiety. This structural arrangement makes it a molecule of significant interest in synthetic chemistry, serving as a versatile intermediate. Its relevance extends from the production of dyes and antioxidants to being a scaffold for more complex molecules in materials science and medicinal chemistry. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, focusing on its synthesis, characterization, handling, and potential avenues for future research.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of any chemical research. 4-(Naphthalen-2-ylamino)phenol is unequivocally identified by its CAS Registry Number and IUPAC name. Its key properties are summarized below.

Table 1: Core Identifiers and Properties of 4-(Naphthalen-2-ylamino)phenol

| Property | Value | Source(s) |

| IUPAC Name | 4-(naphthalen-2-ylamino)phenol | [1][2] |

| CAS Number | 93-45-8 | [1][2][3][4] |

| Molecular Formula | C₁₆H₁₃NO | [1][2][4] |

| Molecular Weight | 235.28 g/mol | [1] |

| Appearance | Purple solid | [1] |

| Solubility | Insoluble in water. | [1] |

| Synonyms | p-(2-Naphthylamino)phenol, N-(4-Hydroxyphenyl)-2-naphthylamine, p-Hydroxyneozon | [2][3] |

From a practical standpoint, its poor water solubility is a critical parameter for experimental design, necessitating the use of organic solvents for solution-based assays and reactions. The compound may be sensitive to prolonged air exposure, which suggests that storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidative degradation.[1]

Synthesis: The Bucherer Reaction Pathway

The synthesis of 4-(naphthalen-2-ylamino)phenol is efficiently achieved via the Bucherer reaction, a cornerstone of aromatic chemistry for the conversion of naphthols to naphthylamines.[2] This reaction is notable for its reversibility and high yield when applied to naphthalene systems.[2][3]

Mechanistic Rationale: An Expert's Perspective

The choice of reagents in the documented protocol—2-naphthol, 4-aminophenol, and sodium bisulfite—is dictated by the mechanism of the Bucherer reaction.[2] This is not a simple nucleophilic substitution; it proceeds through a sophisticated addition-elimination pathway.

-

Activation of Naphthol : The reaction is initiated by the addition of sodium bisulfite across the double bond of the naphthol ring. This temporarily disrupts the aromaticity of the naphthalene system, leading to the formation of a more stable tetralone sulfonic acid intermediate.[2] This intermediate is the key to the reaction's success, as it is much more susceptible to nucleophilic attack than the starting naphthol.

-

Nucleophilic Attack : 4-Aminophenol, a primary aromatic amine, then acts as the nucleophile. It attacks the carbonyl group of the tetralone intermediate.

-

Dehydration and Elimination : Following the nucleophilic addition, a dehydration step occurs, which is then followed by the elimination of the bisulfite group. This final step restores the aromaticity of the naphthalene ring system, driving the reaction to completion and yielding the desired 4-(naphthalen-2-ylamino)phenol product.[2]

The entire process is a self-validating system; the formation of the stable aromatic product is the thermodynamic sink that pulls the reversible steps forward.

Experimental Workflow Diagram

Caption: Synthesis and purification workflow for 4-(naphthalen-2-ylamino)phenol.

Detailed Synthesis Protocol

Adapted from PrepChem.[2]

-

Reagent Charging : In a round-bottom flask equipped with a reflux condenser, combine 2-naphthol (1.00 g, 6.94 mmol), 4-aminophenol (1.01 g, 9.26 mmol), and sodium bisulfite (5.2 g, 50 mmol) in 30 mL of deionized water.

-

Reflux : Heat the mixture to reflux and maintain for 36 hours with stirring.

-

Work-up : Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel, add 50 mL of water, and extract with 50 mL of hot ethyl acetate.

-

Washing : Separate the organic layer and wash it with an additional 50 mL of water.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a solid.

-

Purification : Purify the crude solid by flash chromatography using a 1:4 mixture of ethyl acetate and petroleum ether as the eluent.

-

Recrystallization : Further purify the product by recrystallization from ethyl acetate/petroleum ether to afford the title compound as pale purple flakes.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach is recommended.

-

Mass Spectrometry (MS) : Provides confirmation of the molecular weight. The expected monoisotopic mass is 235.100 Da.[1]

-

Infrared (IR) Spectroscopy : Will show characteristic peaks for N-H and O-H stretching (typically broad in the 3200-3600 cm⁻¹ region) and aromatic C-H and C=C bonds.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural elucidation, confirming the connectivity of the atoms in the molecule.[1]

Protocol: Purity Assessment by HPLC

While specific HPLC methods for this compound are not widely published, a general reverse-phase method for phenolic compounds can be readily adapted.

-

System Preparation : Use a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase consisting of a gradient of acetonitrile and water (both containing 0.1% formic acid to ensure good peak shape).

-

Sample Preparation : Prepare a stock solution of the compound in acetonitrile or methanol at a concentration of 1 mg/mL. Dilute further to an appropriate concentration for analysis (e.g., 10-50 µg/mL).

-

Analysis : Inject the sample and monitor the elution using a UV detector, typically at wavelengths between 254 nm and 280 nm, where aromatic compounds absorb strongly.

-

Quantification : Assess purity by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable.

-

Hazards : 4-(Naphthalen-2-ylamino)phenol is classified as harmful in contact with skin (GHS Hazard H312).[1] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

First Aid : In case of skin contact, immediately wash the affected area thoroughly with soap and water.[1] For eye contact, flush with water for 20-30 minutes and seek medical attention.[1]

-

Storage : The compound may be sensitive to prolonged air exposure. Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to maintain its integrity over time.

Potential Applications and Future Research Directions

While 4-(naphthalen-2-ylamino)phenol is a known chemical entity, its application in modern drug development is not yet extensively explored. However, by examining structurally related molecules, we can infer promising research avenues.

Scaffold for Anticancer Agents

A structurally analogous compound, 4-(dodecylamino)phenol, has demonstrated potential as an anti-tumor agent by suppressing cell proliferation and inhibiting matrix metalloproteinase-9 (MMP-9), an enzyme crucial for cancer cell invasion. This suggests that the 4-aminophenol core linked to a lipophilic moiety can be a valuable pharmacophore. The naphthyl group in 4-(naphthalen-2-ylamino)phenol provides a rigid, lipophilic scaffold that could be explored for similar anticancer activities.

Immunomodulatory Potential

Research on other 4-substituted phenols has indicated they can be processed by pigment cells and presented to the immune system, leading to a targeted T-cell response. This opens an intriguing possibility for developing novel immunotherapies. The 4-(naphthalen-2-ylamino)phenol structure could be a starting point for designing new molecules that modulate immune responses in contexts like melanoma treatment.

Antioxidant in Advanced Materials

Aromatic amines and phenols are classic antioxidant structures. N-phenyl-2-naphthylamine, a closely related compound, is used as an antioxidant and heat stabilizer in polymers and fuels. This established utility suggests that 4-(naphthalen-2-ylamino)phenol could be investigated for its antioxidant properties, potentially protecting sensitive materials or biological systems from oxidative degradation.

Logical Pathway for Future Investigation

Sources

An In-Depth Technical Guide on the Health and Safety for Handling 4-(2-Naphthylamino)phenol

Introduction: Understanding the Compound and its Associated Risks

4-(2-Naphthylamino)phenol, a derivative of both phenol and 2-naphthylamine, is a specialized chemical compound utilized in various research and development applications. Its unique structure, combining a hydroxylated phenyl ring with a naphthylamine group, imparts specific chemical properties that are valuable in synthetic chemistry and materials science. However, this same structure also presents a complex hazard profile that demands a thorough understanding and meticulous handling protocols.

This guide provides a comprehensive overview of the health and safety data for this compound. As a Senior Application Scientist, the goal is not merely to list procedures, but to provide the underlying scientific rationale for each recommendation. This document is intended for researchers, scientists, and drug development professionals who may handle this compound. The protocols described herein are designed to create a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of the research.

Section 1: Compound Identification and Physical-Chemical Properties

A foundational aspect of safe chemical handling is a thorough understanding of its physical and chemical properties. These characteristics can influence its reactivity, potential for exposure, and the appropriate methods for storage and cleanup.

| Property | Value | Source |

| IUPAC Name | 4-(naphthalen-2-ylamino)phenol | [PubChem][1] |

| CAS Number | 93-45-8 | [PubChem][1] |

| Molecular Formula | C₁₆H₁₃NO | [PubChem][1] |

| Molecular Weight | 235.28 g/mol | [GSRS][2] |

| Physical Description | Purple solid.[1][3] | [PubChem, NOAA][1][3] |

| Solubility | Insoluble in water.[1][3] | [PubChem, NOAA][1][3] |

| Stability | May be sensitive to prolonged exposure to air.[1][3] | [PubChem, NOAA][1][3] |

The solid nature of this compound at room temperature means that the primary risk of exposure is through the inhalation of dust or direct skin contact with the solid. Its insolubility in water has important implications for decontamination and spill cleanup procedures.